S-(2-Benzothiazolyl)cysteine
S-(2-Benzothiazolyl)cysteine
Brand Name:
Vulcanchem
CAS No.:
399-82-6
VCID:
VC21128686
InChI:
InChI=1S/C10H10N2O2S2/c11-6(9(13)14)5-15-10-12-7-3-1-2-4-8(7)16-10/h1-4,6H,5,11H2,(H,13,14)/t6-/m0/s1
SMILES:
C1=CC=C2C(=C1)N=C(S2)SCC(C(=O)O)N
Molecular Formula:
C10H10N2O2S2
Molecular Weight:
254.3 g/mol
S-(2-Benzothiazolyl)cysteine
CAS No.: 399-82-6
Cat. No.: VC21128686
Molecular Formula: C10H10N2O2S2
Molecular Weight: 254.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 399-82-6 |
|---|---|
| Molecular Formula | C10H10N2O2S2 |
| Molecular Weight | 254.3 g/mol |
| IUPAC Name | (2R)-2-amino-3-(1,3-benzothiazol-2-ylsulfanyl)propanoic acid |
| Standard InChI | InChI=1S/C10H10N2O2S2/c11-6(9(13)14)5-15-10-12-7-3-1-2-4-8(7)16-10/h1-4,6H,5,11H2,(H,13,14)/t6-/m0/s1 |
| Standard InChI Key | KRBPTLCTECPKGY-LURJTMIESA-N |
| Isomeric SMILES | C1=CC=C2C(=C1)N=C(S2)SC[C@@H](C(=O)O)N |
| SMILES | C1=CC=C2C(=C1)N=C(S2)SCC(C(=O)O)N |
| Canonical SMILES | C1=CC=C2C(=C1)N=C(S2)SCC(C(=O)O)N |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator